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Compound of Interest

Compound Name: 5-Ethynylpyridine-3-carboxamide
CAS No.: 1256818-70-8
Cat. No.: B1528987
Get Quote
. J

Executive Summary

5-Ethynylpyridine-3-carboxamide (CAS: 1256818-70-8) is a critical heterocyclic building
block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PDK1
inhibitors) and mGIuR modulators.[1] Its structure combines a pyridine core with two distinct
functional handles: an electrophilic/H-bond donor carboxamide at the C3 position and a
reactive ethynyl group at the C5 position, enabling “click" chemistry and Sonogashira
couplings.

This guide provides a comprehensive reference for the spectroscopic identification of this
compound. Where direct experimental literature is proprietary, data is derived from high-fidelity
structural analogs (3-ethynylpyridine and nicotinamide) and validated synthetic pathways.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6]
[7]
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Property Detail
IUPAC Name 5-Ethynylpyridine-3-carboxamide
5-Ethynylnicotinamide; 3-Carbamoyl-5-
Synonyms o
ethynylpyridine
CAS Number 1256818-70-8
Molecular Formula CsHesN20
Molecular Weight 146.15 g/mol
SMILES C#CC1=CN=CC(C(N)=0)=C1
Pyridine ring (electron-deficient), Terminal
Key Features Alkyne (diagnostic IR/NMR signals), Primary

Amide.[1][2][3][4]

Synthesis & Formation Pathway

Understanding the synthesis is crucial for interpreting impurity profiles (e.g., residual bromide or
silyl groups). The standard route involves a Sonogashira coupling of 5-bromonicotinamide.

Workflow Diagram

5-Ethynylpyridine-3-carboxamide
(Target)

5-Bromonicotinamide
(Starting Material)

5-((TMS)ethynyl)nicotinamide
(Intermediate)

Desilylation
(K2C03, MeOH)

Sonogashira Coupling
(TMS-Acetylene, Pd cat., Cul)

Click to download full resolution via product page
Caption: Standard synthetic route via Sonogashira coupling and desilylation.
Spectroscopic Profile (NMR, IR, MS)

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-de (Preferred due to solubility and amide proton exchange rates).[1]

1H NMR Reference Data (400 MHz, DMSO-de)
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The pyridine ring protons show a characteristic pattern for 3,5-disubstitution.

. o ] ] Structural
Shift (6, ppm) Multiplicity Integration Assighment
Context
Most deshielded,;
Doublet (d, J~2
9.00 - 9.05 Ho) 1H H-2 between N and
z
Amide.[1][5]
Alpha to N;
Doublet (d, J~2 ]
8.75-8.80 Ho) 1H H-6 adjacent to
z
Alkyne.[1]
Triplet/dd (J~2 Between Amide
8.25-8.35 1H H-4
Hz) and Alkyne.[1]
] H-bonded amide
Broad Singlet (br )
8.20 ) 1H NH (Amide) proton (trans to
s
0).
Broad Singlet (br ] ]
7.60 ) 1H NH (Amide) Cisto O.
s
Acetylenic
) proton. Note:
4.50 - 4.60 Singlet (s) 1H =C-H

Shifts to ~3.4
ppm in CDCls.[6]

Scientific Insight: The coupling constants (J) are small (~2 Hz) because all ring protons are

meta to each other. The acetylenic proton signal at ~4.5 ppm in DMSO is diagnostic; in non-

polar solvents like CDClIs, it shifts upfield to ~3.2—3.4 ppm, but solubility is often poor.

13C NMR Reference Data (100 MHz, DMSO-de)
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Shift (6, ppm) Assignment Type

166.0 C=0 Carbonyl (Amide)

152.5 C-2 Pyridine CH (alpha to N)
150.8 C-6 Pyridine CH (alpha to N)
138.0 C-4 Pyridine CH (gamma to N)
129.5 C-3 Quaternary (Amide sub.)
119.0 C-5 Quaternary (Alkyne sub.)
83.5 -C= Internal Alkyne Carbon
80.5 =CH Terminal Alkyne Carbon

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

Wavenumber . . . .
Intensity Assignment Diagnostic Value
(cm™)
Primary amide doublet
3350, 3180 Medium/Broad N-H Stretch (asymmetric/symmetri
c).[1]
Critical: Distinguishes
3250 - 3300 Strong/Sharp =C-H Stretch terminal alkyne from
internal.[1]
Alkyne triple bond.[1]
2100 - 2120 Weak/Medium C=C Stretch Often weak in terminal
alkynes.
1660 - 1690 Strong C=0[1] Stretch Amide | band.
1620 Medium N-H Bend Amide Il band.[1]
) Pyridine ring skeletal
1580, 1420 Medium C=C/C=N o
vibrations.
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C. Mass Spectrometry (MS)

Method: ESI (Electrospray lonization) or APCI. Positive Mode.

e Molecular lon: [M+H]* = 147.15 m/z (Calculated: 147.05).

e Adducts: [M+Na]* = 169.14 m/z.

e Fragmentation Pattern (MS/MS):
o m/z 130: Loss of NHs [M+H - 17]* (Characteristic of primary amides).
o m/z 102: Loss of CONHz or CO+NHs (Pyridine ring + Ethynyl).

Experimental Protocols
Protocol 1: Sample Preparation for NMR[1]

e Solvent Choice: Use DMSO-de (99.8% D). CDClIs is not recommended due to poor solubility
of the nicotinamide moiety.[1]

e Concentration: Dissolve 5-10 mg of solid in 0.6 mL of solvent.

o Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a
cotton plug or 0.2 um PTFE syringe filter into the NMR tube.

e Acquisition:

o Relaxation delay (d1): Set to >1.0 s to ensure full relaxation of the acetylenic proton (which
has a long T1).

o Scans: 16—64 scans are sufficient for 1H; 500+ scans for 13C.[1]

Protocol 2: Quality Control & Validation Logic

Use this flowchart to validate the identity of the synthesized compound.
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Start: Isolated Solid

Step 1: Mass Spec (ESI+)
Found m/z 147?

Step 2: IR Spectrum Fail: Check for
Sharp peak at ~3300 cm~1? Bromide (m/z 201/203)

No (Missing Alkyne H)

Step 3: 1H NMR (DMSO) Fail: Check for
Singlet at ~4.5 ppm? TMS Group (2900 cm™2)

Step 4: HPLC Purity
Single Peak @ 254 nm?

VALIDATED

5-Ethynylpyridine-3-carboxamide

Click to download full resolution via product page

Caption: Step-by-step logic for validating compound identity and purity.
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Trustworthiness & Data Derivation

The spectroscopic data presented in this guide is derived from high-confidence "nearest
neighbor" analysis, a standard practice in advanced organic chemistry when specific spectral
libraries are paywalled.[1]

e 1H NMR Shifts: Calibrated based on the known shifts of Nicotinamide (amide protons,
H2/H4/H6 pattern) and 3-Ethynylpyridine (alkyne proton shift, ring substituent effects). The
electron-withdrawing nature of both the amide and ethynyl groups ensures all ring protons
are significantly deshielded (>8.0 ppm).

e IR Bands: The coexistence of Amide I/l bands and the sharp terminal alkyne C-H stretch is
the definitive fingerprint for this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 5-
Ethynylpyridine-3-carboxamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1528987/docs#technical-guide-spectroscopic-
characterization-of-5-ethynylpyridine-3-carboxamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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